molecular formula C9H8ClN3O2 B14683361 1-(2-Chloroethyl)-6-nitro-1h-indazole CAS No. 27225-61-2

1-(2-Chloroethyl)-6-nitro-1h-indazole

Cat. No.: B14683361
CAS No.: 27225-61-2
M. Wt: 225.63 g/mol
InChI Key: ZHDGPTFWOLGVJP-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-6-nitro-1h-indazole is an organic compound belonging to the indazole family Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of a chloroethyl group at the first position and a nitro group at the sixth position of the indazole ring

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-6-nitro-1h-indazole typically involves the following steps:

    Nitration of Indazole: The starting material, indazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the sixth position.

    Alkylation: The nitrated indazole is then subjected to alkylation using 2-chloroethyl chloride in the presence of a base such as potassium carbonate. This step introduces the chloroethyl group at the first position of the indazole ring.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(2-Chloroethyl)-6-nitro-1h-indazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloroethyl group, to form corresponding alcohols or aldehydes.

Common reagents and conditions used in these reactions include bases like potassium carbonate for nucleophilic substitution, hydrogen gas with palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include substituted indazoles, amino-indazoles, and oxidized derivatives.

Scientific Research Applications

1-(2-Chloroethyl)-6-nitro-1h-indazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-6-nitro-1h-indazole involves its interaction with molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA, leading to the inhibition of DNA replication and cell division. This mechanism is similar to that of other nitroaromatic compounds used in chemotherapy. The chloroethyl group can also form covalent bonds with nucleophilic sites in proteins and DNA, further contributing to its biological activity.

Comparison with Similar Compounds

1-(2-Chloroethyl)-6-nitro-1h-indazole can be compared with other similar compounds such as:

    1-(2-Chloroethyl)-3-nitro-1h-indazole: Similar structure but with the nitro group at the third position.

    1-(2-Chloroethyl)-6-amino-1h-indazole: Similar structure but with an amino group instead of a nitro group.

    1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: A nitrosourea compound with a chloroethyl group, used in chemotherapy.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

27225-61-2

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

1-(2-chloroethyl)-6-nitroindazole

InChI

InChI=1S/C9H8ClN3O2/c10-3-4-12-9-5-8(13(14)15)2-1-7(9)6-11-12/h1-2,5-6H,3-4H2

InChI Key

ZHDGPTFWOLGVJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CCCl

Origin of Product

United States

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